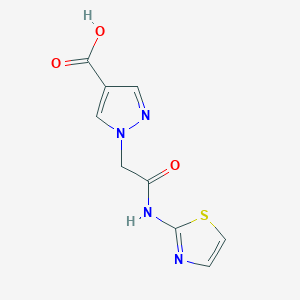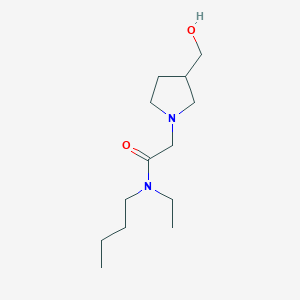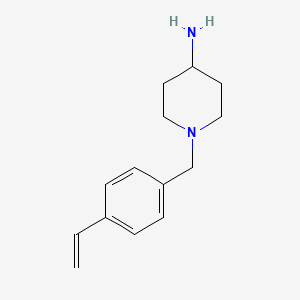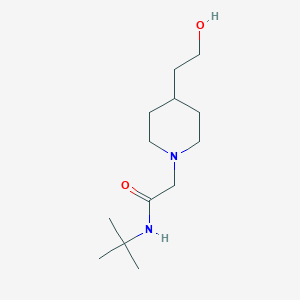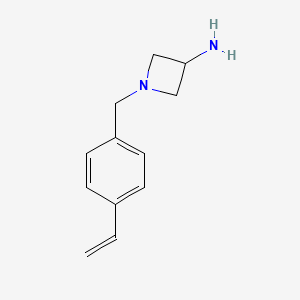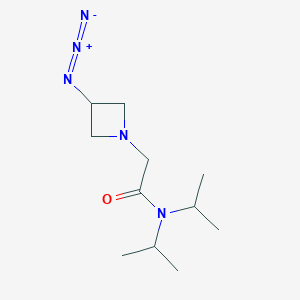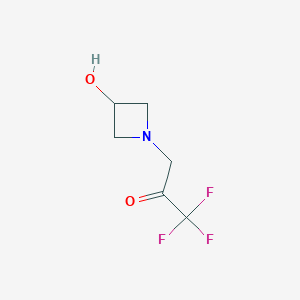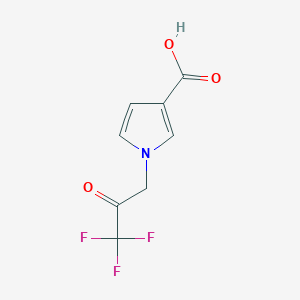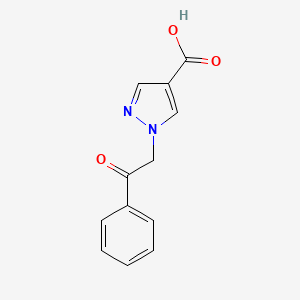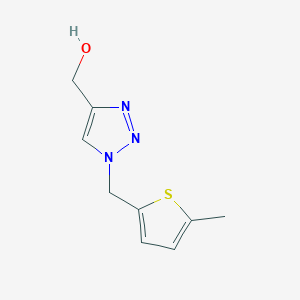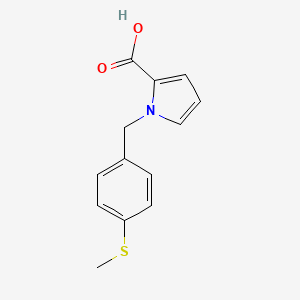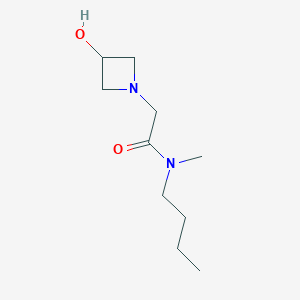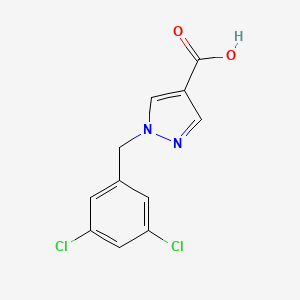
1-(3,5-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(3,5-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid” would likely consist of a pyrazole ring attached to a benzyl group with two chlorine atoms at the 3rd and 5th positions . The carboxylic acid group (-COOH) would be attached to the 4th carbon of the pyrazole ring .
Scientific Research Applications
Synthesis and Biological Applications
Pyrazole carboxylic acid derivatives are integral scaffolds in heterocyclic compounds, offering a wide range of biological activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. Their synthesis and the exploration of their biological applications are of significant interest in medicinal chemistry. The review by Cetin (2020) highlights the synthesis routes and biological activities of these derivatives, providing a foundation for further exploration in drug discovery and development (Cetin, 2020).
Synthetic Methods and Chemical Properties
Various synthetic methods have been employed to create pyrazole derivatives, showing potential physical and chemical properties relevant to agrochemical and pharmaceutical industries. The review by Sheetal et al. (2018) discusses the importance of microwave-assisted synthesis in ethanol or methanol/glacial acetic acid mixtures, leading to compounds with significant biological activities such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).
Anticancer Applications
The application of pyrazoline derivatives in the development of new anticancer agents is another area of significant research interest. Various studies have synthesized pyrazoline derivatives to exhibit profound biological effects against cancer. The review by Pushkar Kumar Ray et al. (2022) provides an overview of the synthetic strategies and biological activities of pyrazoline derivatives, emphasizing their potential in anticancer research (Ray et al., 2022).
Mechanism of Action
Target of Action
Compounds with similar structures, such as dichlorobenzyl alcohol, have been found to act as mild antiseptics with a broad spectrum for bacterial and virus associated with mouth and throat infections .
Mode of Action
It is suggested that the local anesthetic action of dichlorobenzyl alcohol, a compound with a similar structure, is due to a reduced sodium channel blockade . The antiseptic mechanism of action is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Biochemical Pathways
Compounds with similar structures have been associated with the hydrolysis of extracellular lysophosphatidylcholine (lpc) into lysophosphatidic acid (lpa), which can induce various responses, such as cell proliferation, migration, and cytokine production, through six g protein-coupled receptors .
Pharmacokinetics
Dichlorobenzyl alcohol, a compound with a similar structure, is released almost immediately from its formulation and reaches peak concentration after 3-4 minutes . The concentration in saliva after 120 minutes represents about 50% of the administered dose .
Result of Action
Compounds with similar structures have been associated with the treatment of mouth and throat infections .
Action Environment
It is known that the success of suzuki–miyaura cross-coupling, a reaction involving similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Properties
IUPAC Name |
1-[(3,5-dichlorophenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-9-1-7(2-10(13)3-9)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIKRANPMSAPSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


